REACTION_CXSMILES
|
C([O:3][P:4]([CH2:9][CH2:10][NH:11][C:12](=[O:34])[C:13]1[CH:18]=[CH:17][C:16]([N:19]([CH2:21][C:22]2[N:23]=[C:24]3[C:29](=[N:30][CH:31]=2)[N:28]=[C:27]([NH2:32])[N:26]=[C:25]3[NH2:33])[CH3:20])=[CH:15][CH:14]=1)(=[O:8])[O:5]CC)C.C[Si](Br)(C)C>CN(C=O)C>[NH2:32][C:27]1[N:26]=[C:25]([NH2:33])[C:24]2[C:29](=[N:30][CH:31]=[C:22]([CH2:21][N:19]([CH3:20])[C:16]3[CH:15]=[CH:14][C:13]([C:12]([NH:11][CH2:10][CH2:9][P:4](=[O:3])([OH:8])[OH:5])=[O:34])=[CH:18][CH:17]=3)[N:23]=2)[N:28]=1
|
Name
|
(2-{4-[(2,4-diamino-pteridin-6-ylmethyl)-methyl-amino]-benzoylamino}-ethyl)-phosphonic acid diethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OP(OCC)(=O)CCNC(C1=CC=C(C=C1)N(C)CC=1N=C2C(=NC(=NC2=NC1)N)N)=O
|
Name
|
|
Quantity
|
129 μL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Br
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
stirred for an additional 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
The reaction was worked up by removal of the solvent in vacuo
|
Type
|
DISSOLUTION
|
Details
|
dissolving the residue in DMF/H2O (800 μL, 1:1)
|
Type
|
CUSTOM
|
Details
|
The product was purified by RP HPLC on C18 column
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC2=NC=C(N=C2C(=N1)N)CN(C1=CC=C(C(=O)NCCP(O)(O)=O)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29 mg | |
YIELD: PERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |